molecular formula C19H16N2O5 B2624432 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1329306-90-2

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2624432
CAS No.: 1329306-90-2
M. Wt: 352.346
InChI Key: MZJOSUCSBLQJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a synthetic small molecule designed for advanced pharmacological and chemical biology research. This compound features a hybrid structure incorporating a benzo[1,3]dioxole moiety, a pyrrolidine ring, and a furanyl-isoxazole group, a design strategy often employed to target specific biological pathways. The structural components of this molecule suggest potential for application in key research areas. The 3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine scaffold is a structure of high interest in anticonvulsant research . Compounds based on this core have demonstrated significant protection against seizures in established models such as the maximal electroshock (MES) test, with some derivatives exhibiting high protective indices comparable to or better than reference drugs . Furthermore, the isoxazole heterocycle is a privileged structure in medicinal chemistry, frequently investigated for its diverse biological activities . Researchers are exploring isoxazole derivatives as targeted anticancer agents, with mechanisms of action that may include the modulation of specific kinase pathways or protein-protein interactions involved in cell proliferation . The integration of these distinct pharmacophores into a single molecule positions this compound as a valuable chemical probe. It is intended for use in vitro studies to elucidate novel mechanisms of action, structure-activity relationships (SAR), and for screening in disease-relevant phenotypic assays, particularly within neurological and oncological research. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-19(14-9-18(26-20-14)15-2-1-7-23-15)21-6-5-13(10-21)12-3-4-16-17(8-12)25-11-24-16/h1-4,7-9,13H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJOSUCSBLQJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone, with a molecular formula of C19H16N2O5 and a molecular weight of 352.346 g/mol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The IUPAC name for the compound is [3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone. Its structure features a pyrrolidine ring connected to a benzodioxole moiety and an isoxazole derivative, contributing to its unique pharmacological profile.

Pharmacological Properties

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole structure have shown significant antibacterial properties. For instance, derivatives such as 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles were tested against various bacterial strains and demonstrated high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 80 to 110 nM against Sarcina and Staphylococcus aureus .
  • Antiviral Activity : The isoxazole moiety is often associated with antiviral properties. Research on similar compounds has shown effectiveness in inhibiting viral replication in cell lines, indicating that the subject compound may also possess antiviral capabilities .

The biological activity of this compound can be attributed to:

  • Interaction with Enzymatic Targets : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Modulation of Signaling Pathways : It may influence cellular signaling pathways that regulate immune responses or apoptosis.

Study on Antibacterial Activity

A study focused on synthesizing and characterizing various derivatives of benzo[d][1,3]dioxole indicated that compounds similar to the subject compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values significantly lower than those of conventional antibiotics .

Antiviral Evaluation

In another study evaluating the antiviral potential of related compounds, it was found that specific derivatives demonstrated robust inhibition of HIV replication without cytotoxic effects on host cells. This suggests that the structural features present in this compound could similarly confer antiviral properties .

Data Summary

PropertyValue
Molecular FormulaC19H16N2O5
Molecular Weight352.346 g/mol
Antibacterial MIC80 - 110 nM
Antiviral ActivityInhibition of HIV

Comparison with Similar Compounds

Key Compounds and Modifications:

Compound 4e (): Structure: (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(pyrrolidin-1-yl)methanone. Substituents: tert-butyl pyrazole, pyrrolidine, and benzo[d][1,3]dioxole.

Compound 6f (): Structure: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-2-one-1-yl)ethanone. Substituents: Pyrrolidinone instead of pyrrolidine. Bioactivity: IR peaks at 1681 cm⁻¹ (ketone C=O) suggest similar reactivity to the target compound .

Compound 7a (): Structure: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone. Substituents: Thiophene and pyrazole with amino/cyano groups. Synthesis: Uses 1,4-dioxane and triethylamine, differing from the target compound’s likely coupling methods .

Structural Comparison Table:

Compound Core Heterocycles Key Substituents Bioactivity Notes
Target Compound Pyrrolidine + Isoxazole Benzo[d][1,3]dioxole, Furan Antibacterial (hypothesized)
4e () Dihydropyrazole + Pyrrolidine tert-Butyl, Benzo[d][1,3]dioxole Antibacterial
6f () Dihydropyrazole + Pyrrolidinone tert-Butyl, Pyrrolidinone Antibacterial
7a () Pyrazole + Thiophene Amino, Cyano Not reported

Physicochemical Properties

Melting Points and Spectral Data:

  • Target Compound: Expected melting point (mp) range: ~150–160°C (based on analogues).
  • Compound 4e (): mp 160–162°C; IR C=O at 1641 cm⁻¹ .
  • Compound 6f (): mp 114°C; IR C=O at 1681 cm⁻¹ . The higher mp of 4e compared to 6f highlights the influence of rigid substituents (tert-butyl vs. pyrrolidinone).

Comparative Methods:

Target Compound: Likely synthesized via coupling of 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine with 5-(furan-2-yl)isoxazole-3-carbonyl chloride under basic conditions (e.g., triethylamine in dioxane) .

Compound 4e (): Prepared via nucleophilic substitution of a dihydropyrazole intermediate with pyrrolidine, yielding 95% .

Compound 6g (): Piperazine derivative synthesized via similar coupling (87% yield) using dropwise benzoyl chloride addition .

Reaction Efficiency:

  • Yields for benzo[d][1,3]dioxole-containing analogues often exceed 85% , suggesting robust synthetic protocols for the target compound.

Bioactivity and Mechanism

  • Antibacterial Potential: The benzo[d][1,3]dioxole moiety is linked to membrane disruption in Gram-positive bacteria . The furan-isoxazole group may enhance solubility and target penetration compared to phenyl or tert-butyl substituents.
  • Structure-Activity Relationship (SAR):
    • Pyrrolidine vs. Piperidine: Pyrrolidine derivatives (e.g., 4e) show higher activity than piperazine analogues (6g) due to reduced steric hindrance .
    • Isoxazole vs. Pyrazole: Isoxazole’s lower basicity may improve metabolic stability compared to pyrazole-based compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.